1-[4-(4-methoxyphenyl)piperazin-1-yl]-2-(2-methyl-1H-indol-3-yl)ethane-1,2-dione 1-[4-(4-methoxyphenyl)piperazin-1-yl]-2-(2-methyl-1H-indol-3-yl)ethane-1,2-dione
Brand Name: Vulcanchem
CAS No.: 852368-59-3
VCID: VC4333523
InChI: InChI=1S/C22H23N3O3/c1-15-20(18-5-3-4-6-19(18)23-15)21(26)22(27)25-13-11-24(12-14-25)16-7-9-17(28-2)10-8-16/h3-10,23H,11-14H2,1-2H3
SMILES: CC1=C(C2=CC=CC=C2N1)C(=O)C(=O)N3CCN(CC3)C4=CC=C(C=C4)OC
Molecular Formula: C22H23N3O3
Molecular Weight: 377.444

1-[4-(4-methoxyphenyl)piperazin-1-yl]-2-(2-methyl-1H-indol-3-yl)ethane-1,2-dione

CAS No.: 852368-59-3

Cat. No.: VC4333523

Molecular Formula: C22H23N3O3

Molecular Weight: 377.444

* For research use only. Not for human or veterinary use.

1-[4-(4-methoxyphenyl)piperazin-1-yl]-2-(2-methyl-1H-indol-3-yl)ethane-1,2-dione - 852368-59-3

Specification

CAS No. 852368-59-3
Molecular Formula C22H23N3O3
Molecular Weight 377.444
IUPAC Name 1-[4-(4-methoxyphenyl)piperazin-1-yl]-2-(2-methyl-1H-indol-3-yl)ethane-1,2-dione
Standard InChI InChI=1S/C22H23N3O3/c1-15-20(18-5-3-4-6-19(18)23-15)21(26)22(27)25-13-11-24(12-14-25)16-7-9-17(28-2)10-8-16/h3-10,23H,11-14H2,1-2H3
Standard InChI Key SAICYFMPXWVKNE-UHFFFAOYSA-N
SMILES CC1=C(C2=CC=CC=C2N1)C(=O)C(=O)N3CCN(CC3)C4=CC=C(C=C4)OC

Introduction

Chemical Name:
1-[4-(4-methoxyphenyl)piperazin-1-yl]-2-(2-methyl-1H-indol-3-yl)ethane-1,2-dione

This compound is an organic molecule that combines three distinct functional groups:

  • Piperazine Ring: A six-membered heterocyclic structure containing two nitrogen atoms.

  • Methoxyphenyl Group: A benzene ring substituted with a methoxy (-OCH₃) group.

  • Indole Group: A bicyclic structure containing a benzene ring fused to a pyrrole ring.

  • Ethane-1,2-dione (Diketone): A two-carbon chain with two ketone groups.

Structural Features

The compound features:

  • Aromaticity: Both the methoxyphenyl and indole groups contribute to aromatic stability.

  • Piperazine Conformation: The piperazine ring likely adopts a chair conformation for steric stability.

  • Electron Distribution: The methoxy group is an electron-donating substituent, potentially influencing the reactivity of the phenyl ring.

Potential Applications

Based on its structure, this compound may have applications in:

  • Pharmaceutical Research:

    • The piperazine moiety is commonly found in drugs targeting central nervous system receptors (e.g., serotonin or dopamine).

    • The indole group is a key pharmacophore in many bioactive molecules, including anticancer and antimicrobial agents.

    • The diketone group may contribute to metal chelation or redox activity.

  • Biological Activity:

    • Compounds with similar structures have been explored for serotonin receptor modulation, antimicrobial activity, and enzyme inhibition.

Hypothetical Synthesis

The synthesis of this compound might involve:

  • Step 1: Formation of the piperazine derivative by reacting 4-methoxyphenylamine with dihaloalkanes.

  • Step 2: Coupling of the indole derivative using alkylation or acylation reactions.

  • Step 3: Introduction of the diketone functionality via oxidation or selective functionalization.

Analytical Characterization

To confirm the structure and purity of this compound, the following methods would be employed:

  • Nuclear Magnetic Resonance (NMR):

    • Proton (1^1H) and Carbon (13^13C) NMR to identify chemical shifts indicative of aromatic protons, methoxy groups, and diketones.

  • Mass Spectrometry (MS):

    • To determine the molecular weight and fragmentation pattern.

  • Infrared (IR) Spectroscopy:

    • To detect functional groups such as C=O (diketone), C-N (piperazine), and C-H (aromatic).

  • X-Ray Crystallography:

    • For precise determination of bond lengths, angles, and stereochemistry.

Hypothetical Biological Testing

Given its structural motifs, biological assays could include:

  • Serotonin Receptor Binding Assays: To evaluate potential CNS activity.

  • Antimicrobial Screening: Using agar diffusion methods against bacterial and fungal strains.

  • Cytotoxicity Tests: Against human tumor cell lines to assess anticancer potential.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator